2-O-beta-D-Mannopyranosyl-D-mannose
CAS No.: 50728-38-6
Cat. No.: VC0132653
Molecular Formula: C12H22O11
Molecular Weight: 342.297
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50728-38-6 |
---|---|
Molecular Formula | C12H22O11 |
Molecular Weight | 342.297 |
IUPAC Name | (4S,5S)-6-(hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
Standard InChI | InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12+/m1/s1 |
Standard InChI Key | HIWPGCMGAMJNRG-KHDAGABXSA-N |
SMILES | C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Introduction
Chemical Structure and Identification
2-O-beta-D-Mannopyranosyl-D-mannose consists of two mannose residues linked by a β-glycosidic bond between the 2-position of one mannose molecule and the anomeric carbon of another. This specific connectivity pattern distinguishes it from other mannose-containing disaccharides.
Key identification data for this compound include:
Parameter | Value |
---|---|
CAS Number | 50728-38-6 |
PubChem CID | 71749899 |
Molecular Formula | C12H22O11 |
Molecular Weight | 342.297 g/mol |
IUPAC Name | (4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
Synonyms | 2-O-(beta-D-Mannopyranosyl)-D-mannose, Man-1-b-2-Man |
The compound is characterized by its specific stereochemistry, with both mannose units exhibiting the D configuration, which is crucial for its biological recognition and function .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-O-beta-D-Mannopyranosyl-D-mannose is essential for its identification, characterization, and potential applications. The compound exhibits properties typical of disaccharides while possessing unique characteristics related to its specific structure.
Property | Value |
---|---|
Physical State | Solid |
Density | 1.7±0.1 g/cm³ |
Boiling Point | 783.7±60.0 °C at 760 mmHg |
Flash Point | 292.1±26.4 °C |
LogP | -4.34 |
Vapour Pressure | 0.0±6.2 mmHg at 25°C |
Index of Refraction | 1.623 |
Exact Mass | 342.116211 |
Solubility | Highly soluble in water; poorly soluble in organic solvents |
The compound's high hydrophilicity, as indicated by its negative LogP value of -4.34, reflects its multiple hydroxyl groups that form hydrogen bonds with water molecules . Like other carbohydrates, it possesses a sweet taste, though less intense than simpler sugars such as glucose or fructose.
Stereochemistry and Structural Characteristics
The stereochemistry of 2-O-beta-D-Mannopyranosyl-D-mannose is a defining feature that significantly influences its biological recognition and reactivity. The compound contains a β-glycosidic bond, which determines the spatial orientation of the two mannose units relative to each other.
In the β-configuration, the anomeric hydroxyl group of the second mannose unit is positioned on the opposite side of the pyranose ring relative to the CH2OH group at C5. This specific orientation impacts how the molecule interacts with proteins, enzymes, and cell receptors .
The fundamental building block of this disaccharide, mannose, is a C-2 epimer of glucose, meaning it differs from glucose only in the stereochemistry at the C-2 position. While glucose has an equatorial hydroxyl group at C-2, mannose features an axial hydroxyl group at this position .
The two mannose units in 2-O-beta-D-Mannopyranosyl-D-mannose predominantly exist in the pyranose form (six-membered ring), though minor amounts of the furanose form (five-membered ring) may be present in solution due to mutarotation phenomena.
Synthesis Methods and Production
The synthesis of 2-O-beta-D-Mannopyranosyl-D-mannose presents several challenges due to the specific stereochemistry required, particularly the β-glycosidic bond formation. Several approaches have been developed to prepare this compound and related mannose disaccharides.
Traditional chemical synthesis typically follows these key steps:
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Protection of hydroxyl groups on both mannose units except for the positions involved in glycosidic bond formation
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Activation of the anomeric position of the donor mannose unit
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Stereoselective glycosylation reaction
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Removal of protecting groups to yield the final product
More contemporary approaches utilize enzymatic or chemoenzymatic methods, which offer advantages in stereo- and regioselectivity. Glycosyltransferases and glycosidases have been employed to catalyze the formation of the β-1,2 linkage between mannose units .
Industrial-scale production might incorporate continuous flow reactors and biocatalysts to optimize reaction conditions, improve yields, and enhance product purity.
Biological Activity and Functions
2-O-beta-D-Mannopyranosyl-D-mannose demonstrates significant biological activities that make it relevant in various physiological and pathological contexts.
Immunomodulatory Effects
The compound exhibits potential immunomodulatory properties, particularly in relation to the immune response against microbial pathogens. Similar to other β-(1→2)-linked oligomannosides, it can induce cytokine production in immune cells, suggesting its potential as an immunotherapeutic agent.
Role in Cellular Recognition
The β-1,2-linked mannose residues serve as specific recognition motifs in various biological systems. They participate in cell-cell interactions and may be involved in pathogen recognition by the host immune system .
Research Applications and Significance
Current research on 2-O-beta-D-Mannopyranosyl-D-mannose focuses on several promising areas with potential implications for medicine and biotechnology.
Epitope Mapping and Antibody Research
Derivatives of this compound, such as methyl beta-D-mannopyranosyl-(1-->2)-beta-D-mannopyranoside, have been synthesized for epitope mapping of anti-Candida albicans monoclonal antibodies. These studies aim to identify key polar contacts between the antibody and its carbohydrate target, which could inform the development of novel antifungal strategies .
A panel of monodeoxy and mono-O-methyl congeners of methyl beta-D-mannopyranosyl-(1-->2)-beta-D-mannopyranoside has been synthesized to map the protective epitope recognized by the protective anti-Candida albicans monoclonal antibody C3.1 (IgG3) .
Glycobiology and Carbohydrate Chemistry
The compound serves as a model system for studying carbohydrate-protein interactions, glycosidic bond formation, and the biological significance of specific sugar stereochemistry. Research on its synthesis has contributed to advances in carbohydrate chemistry, including stereoselective glycosylation methods .
Comparison with Related Mannose-Containing Compounds
2-O-beta-D-Mannopyranosyl-D-mannose belongs to a family of mannose-containing oligosaccharides, each with distinct structural features and biological properties.
Compound | Structure | Key Differences | Notable Properties |
---|---|---|---|
2-O-beta-D-Mannopyranosyl-D-mannose | β-1,2-linked mannose disaccharide | β-glycosidic bond at the 2-position | Immunomodulatory effects, potential antifungal activity |
4-O-beta-D-Mannopyranosyl-D-mannose | β-1,4-linked mannose disaccharide | β-glycosidic bond at the 4-position | Component of certain plant cell walls and mannans |
α-D-Mannopyranosyl-(1→2)-D-mannose | α-1,2-linked mannose disaccharide | α-glycosidic bond instead of β | Different receptor recognition profile |
Methyl β-D-mannopyranosyl-(1→2)-β-D-mannopyranoside | Methylated version of 2-O-β-D-Mannopyranosyl-D-mannose | Methyl group at reducing end | Used in epitope mapping studies |
The specific stereochemistry of 2-O-beta-D-Mannopyranosyl-D-mannose, particularly its β-glycosidic bond, distinguishes it from other mannose disaccharides and influences its biological interactions and chemical reactivity .
Unlike 4-O-beta-D-Mannopyranosyl-D-mannose, which is characterized by a CAS number 14417-51-7, the 2-O-linked variant has different conformational properties that affect its recognition by various lectins and antibodies .
Future Research Directions
The unique properties of 2-O-beta-D-Mannopyranosyl-D-mannose present several promising avenues for future research:
Expanded Biological Characterization
Further investigations are needed to fully elucidate the biological activities of this compound, including:
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Comprehensive immunological profiling
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Interaction with various lectin receptors
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Structure-activity relationships through systematic modification of the basic structure
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Potential role in bacterial and fungal infections
Advanced Synthetic Methods
Development of more efficient and stereoselective synthetic methods would facilitate access to this compound and its derivatives, enabling more extensive biological testing. Novel catalyst systems and one-pot multistep procedures could streamline the synthesis process .
Therapeutic Development
The potential applications of 2-O-beta-D-Mannopyranosyl-D-mannose in medicine warrant further exploration:
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